Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)-
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Overview
Description
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- is a complex organic compound with the molecular formula C17H28O4 It is characterized by the presence of a benzene ring, a propanol group, and multiple methoxy and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with a suitable propanol precursor under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaR)-
- Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-
Uniqueness
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- is unique due to its specific stereochemistry and the arrangement of functional groups
Properties
Molecular Formula |
C17H28O4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m1/s1 |
InChI Key |
UAPTTWMKOMYVNB-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Origin of Product |
United States |
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